![molecular formula C21H18N2O3S3 B2642137 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 886960-62-9](/img/structure/B2642137.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(phenylsulfonyl)acetamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(phenylsulfonyl)acetamide is a useful research compound. Its molecular formula is C21H18N2O3S3 and its molecular weight is 442.57. The purity is usually 95%.
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Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound has been investigated for its potential use in organic light-emitting diodes (OLEDs). Researchers have synthesized cyclometalated Ir(III) complexes from 2-phenylthiazole-type ligands bearing fluorinated benzenesulfonyl moieties. These complexes exhibit intense orange phosphorescence with emission peaks ranging from 577 to 590 nm. The phosphorescence quantum yield (Φp) can be as high as 0.89. Interestingly, increasing the number of fluorine atoms on the phenyl ring of the benzenesulfonyl moiety leads to red-shift effects in both absorption and emission maxima. These complexes demonstrate good electron injection/transporting properties, achieving impressive OLED efficiencies .
Fluorescent Probes
The compound’s structural features make it a promising candidate for fluorescent probes. Specifically, derivatives such as 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines have been synthesized and studied. These compounds exhibit blue-green fluorescence, making them suitable for biological imaging and sensing applications .
Synthesis of Benzenesulfonyl Chloride
While not directly an application of the compound itself, it’s worth noting that benzenesulfonyl chloride can be prepared by reacting phosphorus pentachloride with benzenesulfonic acid or its salts. This synthetic route is relevant because benzenesulfonyl chloride serves as a versatile reagent in organic synthesis .
Mechanism of Action
Mode of Action
It is known that benzothiazole derivatives can interact with biological targets, leading to various physiological effects .
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit antinociceptive activity, suggesting they may influence pain signaling pathways .
Result of Action
Benzothiazole derivatives have been reported to exhibit antinociceptive activity, suggesting they may influence pain perception at the cellular level .
properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S3/c1-13-14(2)27-21(19(13)20-22-16-10-6-7-11-17(16)28-20)23-18(24)12-29(25,26)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRBZRLMGCPKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(phenylsulfonyl)acetamide |
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